

# Unveiling the Structure of Sofosbuvir Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of **Sofosbuvir Impurity F**, a known related substance of the direct-acting antiviral agent Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Sofosbuvir.

### **Chemical Identity and Structure**

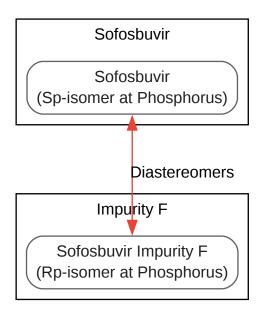
**Sofosbuvir Impurity F** is chemically identified as Sofosbuvir 3',5'-Bis-(S)-phosphate. It is a diastereomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters.

Table 1: Chemical Identifiers of Sofosbuvir Impurity F



Identifier	Value
Chemical Name	Sofosbuvir 3',5'-Bis-(S)-phosphate
CAS Number	1337482-17-3
Molecular Formula	C34H45FN4O13P2
Molecular Weight	798.69 g/mol
SMILES	CC(C)OC(=0)INVALID-LINKNINVALID- LINK(OC[C@H]1OINVALID-LINK INVALID-LINK(F)[C@@H]1OINVALID-LINK (NINVALID-LINK C(=0)OC(C)C)Oc1ccccc1)Oc1ccccc1

The structural relationship between Sofosbuvir and Impurity F lies in the stereochemistry of the phosphorus atom in the phosphoramidate moiety.



Click to download full resolution via product page

Caption: Logical relationship between Sofosbuvir and Impurity F.

## **Physicochemical and Spectroscopic Data**



While specific experimental spectroscopic data for **Sofosbuvir Impurity F** is not widely available in the public domain, the following table summarizes the expected and reported data based on its known structure and information from commercial suppliers of analytical standards.

Table 2: Physicochemical and Expected Spectroscopic Data of Sofosbuvir Impurity F

Property / Technique	Data
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
<sup>1</sup> H NMR	Spectral data would be complex, showing characteristic signals for the nucleoside, amino acid, and phenyl moieties. Key differences compared to Sofosbuvir would be observed in the chemical shifts of protons adjacent to the chiral phosphorus center.
<sup>13</sup> C NMR	Expected to show all 34 carbon signals corresponding to the structure. Subtle shifts in carbons near the phosphorus atom would differentiate it from Sofosbuvir.
<sup>31</sup> P NMR	A distinct signal for the phosphorus atom, with a chemical shift different from that of the Sp-diastereomer (Sofosbuvir), would be expected.
Mass Spectrometry (MS)	Expected [M+H] <sup>+</sup> ion at m/z 799.25, corresponding to the molecular formula C <sub>34</sub> H <sub>45</sub> FN <sub>4</sub> O <sub>13</sub> P <sub>2</sub> .

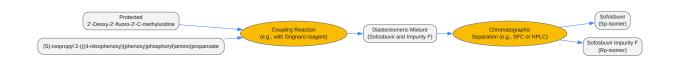
## **Experimental Protocols**

Detailed experimental protocols for the specific synthesis or isolation of **Sofosbuvir Impurity F** are not readily found in peer-reviewed literature. However, based on the general synthesis of Sofosbuvir and its diastereomers, the following outlines a plausible synthetic approach and a representative analytical method for its identification.



## General Synthetic Pathway for Sofosbuvir Diastereomers

The synthesis of Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate reagent. This reaction typically produces a mixture of diastereomers at the phosphorus center, which are then separated.



Click to download full resolution via product page

Caption: General synthetic workflow for Sofosbuvir and its diastereomers.

#### Methodology:

- Phosphoramidate Reagent Synthesis: The chiral phosphoramidate reagent is synthesized by reacting phenyl dichlorophosphate with L-alanine isopropyl ester, followed by reaction with a suitable leaving group, such as p-nitrophenol.
- Coupling Reaction: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is reacted with the
  phosphoramidate reagent in the presence of a suitable coupling agent, often a Grignard
  reagent like tert-butylmagnesium chloride, in an aprotic solvent at low temperatures.
- Diastereomer Separation: The resulting diastereomeric mixture of Sofosbuvir and Impurity F is then separated using chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

## Representative Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir from its impurities, including Impurity F. While a specific validated method for Impurity F is not



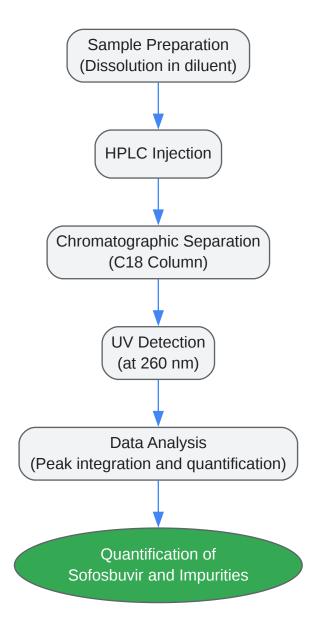
publicly detailed, the following protocol is representative of methods used for Sofosbuvir and its related substances.

Table 3: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	Typically 1.0 mL/min.
Detection	UV detection at approximately 260 nm.
Column Temperature	Ambient or controlled (e.g., 30 °C).
Injection Volume	10-20 μL.

Experimental Workflow for HPLC Analysis:





Click to download full resolution via product page

Caption: Experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.

### **Conclusion**

**Sofosbuvir Impurity F**, or Sofosbuvir 3',5'-Bis-(S)-phosphate, is a critical process-related impurity in the synthesis of Sofosbuvir. Its control and monitoring are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of its chemical structure and properties. For definitive identification and quantification, it is recommended to use a well-characterized reference standard of **Sofosbuvir Impurity F** in conjunction with a validated, high-resolution analytical method. Further research







and publication of detailed spectroscopic and synthetic data would be highly beneficial to the scientific community.

To cite this document: BenchChem. [Unveiling the Structure of Sofosbuvir Impurity F: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068907#what-is-the-chemical-structure-of-sofosbuvir-impurity-f]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com